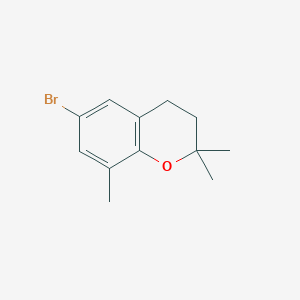
6-Bromo-2,2,8-trimethylchroman
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2,2,8-trimethylchroman is a chemical compound that belongs to the class of chroman derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications.
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Bromo-2,2,8-trimethylchroman involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and is known for its mild and functional group tolerant reaction conditions . The process typically involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, are likely applied to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions
6-Bromo-2,2,8-trimethylchroman can undergo various types of chemical reactions, including:
Substitution Reactions: Involving the replacement of the bromine atom with other functional groups.
Oxidation Reactions: Leading to the formation of oxidized derivatives.
Reduction Reactions: Resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
Substitution Reactions: Often involve nucleophilic reagents under basic or acidic conditions.
Oxidation Reactions: Typically use oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Commonly employ reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted chroman derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound.
科学研究应用
6-Bromo-2,2,8-trimethylchroman has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 6-Bromo-2,2,8-trimethylchroman involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
相似化合物的比较
Similar Compounds
2,2,8-Trimethylchroman: Lacks the bromine atom, resulting in different chemical and biological properties.
6-Chloro-2,2,8-trimethylchroman: Contains a chlorine atom instead of bromine, leading to variations in reactivity and applications.
6-Fluoro-2,2,8-trimethylchroman: Features a fluorine atom, which can significantly alter its chemical behavior.
Uniqueness
The bromine atom can influence the compound’s electronic properties, making it suitable for specific chemical reactions and biological interactions.
生物活性
6-Bromo-2,2,8-trimethylchroman is a chroman derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Overview of this compound
- Chemical Structure : this compound is characterized by a bromine atom at the sixth position of the chroman ring, which influences its chemical reactivity and biological interactions.
- Synthesis : Commonly synthesized via the Suzuki–Miyaura coupling reaction, this compound serves as an intermediate in various organic syntheses and has applications in medicinal chemistry.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress and preventing cellular damage caused by free radicals.
- Mechanism : The compound may exert its antioxidant effects by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.
Anti-inflammatory Effects
Studies have demonstrated that derivatives of chroman compounds can modulate inflammatory responses. Specifically:
- In vitro Studies : this compound has shown potential in reducing the secretion of pro-inflammatory cytokines through inhibition of NF-κB signaling pathways .
- In vivo Studies : In a zebrafish model, this compound significantly reduced neutrophil recruitment to sites of inflammation, indicating its potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes, inhibiting or activating metabolic pathways crucial for various physiological processes.
- Receptor Modulation : It can interact with cellular receptors to influence signal transduction pathways related to inflammation and oxidative stress.
- Gene Expression Regulation : The compound may alter the expression levels of genes involved in inflammatory responses and oxidative stress management .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Potential
A notable study examined the effects of this compound on inflammation using a zebrafish model. The results indicated:
属性
IUPAC Name |
6-bromo-2,2,8-trimethyl-3,4-dihydrochromene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-8-6-10(13)7-9-4-5-12(2,3)14-11(8)9/h6-7H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQGQLUZSZZQNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(CC2)(C)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














